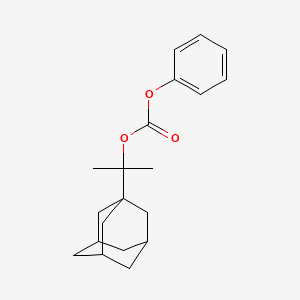
2-(1-Adamantyl)-2-propyl phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantyl)-2-propyl phenyl carbonate is a compound that features a unique adamantyl group, which is a tricyclic hydrocarbon with a diamond-like structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The adamantyl group imparts unique properties such as high thermal stability and rigidity, making it a valuable component in the design of new molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-2-propyl phenyl carbonate typically involves the reaction of 1-adamantanol with phenyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate carbonate ester, which then undergoes further reaction to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Adamantyl)-2-propyl phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: The phenyl carbonate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include adamantanone derivatives, alcohols, and various substituted phenyl carbonates .
Applications De Recherche Scientifique
2-(1-Adamantyl)-2-propyl phenyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with high thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 2-(1-Adamantyl)-2-propyl phenyl carbonate involves its interaction with molecular targets through its adamantyl group. The rigidity and bulkiness of the adamantyl group can influence the binding affinity and specificity of the compound to its targets. This can lead to the modulation of biological pathways and the exertion of its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: A simpler hydrocarbon with similar structural properties.
Adamantanone: An oxidized form of adamantane.
1-Adamantyl bromomethyl ketone: A derivative used in various synthetic applications.
Uniqueness
2-(1-Adamantyl)-2-propyl phenyl carbonate is unique due to the presence of both the adamantyl and phenyl carbonate groups, which impart distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
68388-88-5 |
|---|---|
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-(1-adamantyl)propan-2-yl phenyl carbonate |
InChI |
InChI=1S/C20H26O3/c1-19(2,23-18(21)22-17-6-4-3-5-7-17)20-11-14-8-15(12-20)10-16(9-14)13-20/h3-7,14-16H,8-13H2,1-2H3 |
Clé InChI |
ROYKYDVCMIROMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


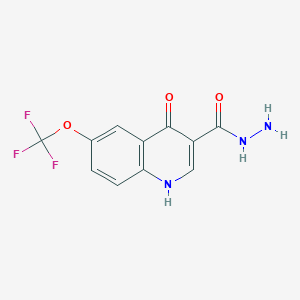

![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)

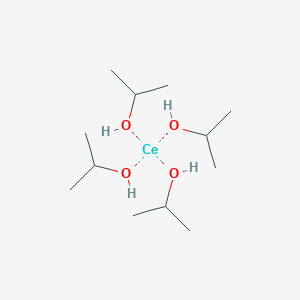
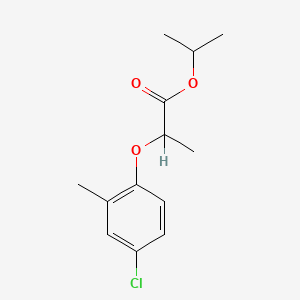


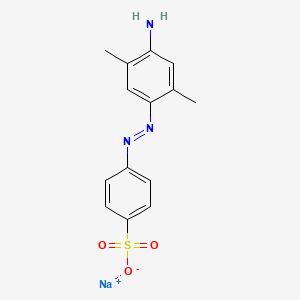

![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)

![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)
